Ethyl 3-Fluorocyclopentanecarboxylate

Catalog No.
S12154805
CAS No.
M.F
C8H13FO2
M. Wt
160.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-Fluorocyclopentanecarboxylate

Product Name

Ethyl 3-Fluorocyclopentanecarboxylate

IUPAC Name

ethyl 3-fluorocyclopentane-1-carboxylate

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

InChI

InChI=1S/C8H13FO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5H2,1H3

InChI Key

QTYLJAGGOONPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C1)F

Ethyl 3-Fluorocyclopentanecarboxylate is a chemical compound with the molecular formula C8H13FO2C_8H_{13}FO_2 and a molecular weight of 162.18 g/mol. It features a cyclopentane ring substituted with a fluorine atom and an ethyl ester functional group. The compound is classified under various chemical categories, including carboxylic acids and esters, and is known for its potential applications in pharmaceuticals and organic synthesis.

Typical of esters and carboxylic acids:

  • Esterification: It can be synthesized from the reaction of 3-fluorocyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst.
  • Hydrolysis: Under acidic or basic conditions, this ester can undergo hydrolysis to yield 3-fluorocyclopentanecarboxylic acid and ethanol.
  • Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, leading to different derivatives.

The synthesis of Ethyl 3-Fluorocyclopentanecarboxylate typically involves the following steps:

  • Starting Material: Begin with 3-fluorocyclopentanecarboxylic acid.
  • Esterification Reaction:
    • Mix the acid with ethanol.
    • Add a catalytic amount of sulfuric acid to promote the reaction.
    • Heat the mixture under reflux conditions for several hours.
    • Upon completion, neutralize the mixture and extract the product using an organic solvent.

This method allows for the efficient formation of the ethyl ester from the corresponding carboxylic acid.

Ethyl 3-Fluorocyclopentanecarboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active compounds, particularly in drug discovery and development.
  • Organic Synthesis: Utilized as an intermediate in synthetic pathways for creating more complex molecules.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its unique structural features.

Ethyl 3-Fluorocyclopentanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl CyclopentanecarboxylateC8H14O2C_8H_{14}O_2Lacks fluorine; used in similar applications
3-Fluorocyclopentanecarboxylic AcidC6H9FO2C_6H_{9}FO_2Parent compound; more polar due to carboxylic acid
Methyl 3-FluorocyclopentanecarboxylateC7H11FO2C_7H_{11}FO_2Methyl ester variant; different properties

Uniqueness

Ethyl 3-Fluorocyclopentanecarboxylate is unique due to its combination of a fluorinated cyclopentane structure with an ethyl ester functionality, which may confer distinct chemical reactivity and biological properties compared to its non-fluorinated counterparts. Its potential utility in medicinal chemistry highlights its significance among similar compounds.

Early Developments in Fluorinated Cycloalkane Synthesis

The synthesis of fluorinated cycloalkanes began in the mid-20th century, driven by the need for thermally stable and chemically inert compounds. Early methods relied on direct fluorination using hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (HF), which often resulted in over-fluorination or decomposition. For example, the fluorination of cyclopentane with HF under high-pressure conditions yielded mixtures of mono- and polyfluorinated products, complicating isolation. A breakthrough came in the 1960s with the advent of sulfur tetrafluoride (SF₄) as a selective fluorinating agent. Researchers demonstrated that SF₄ could convert carboxylic acids to trifluoromethyl groups, enabling controlled fluorination of cyclopentane derivatives.

The development of N-fluorinated reagents in the 1980s further expanded synthetic possibilities. Umemoto’s N-fluoropyridinium salts, for instance, allowed for electrophilic fluorination of enolates and aromatic systems, paving the way for regioselective fluorination of cyclopentane-based substrates. These advances laid the groundwork for synthesizing ethyl 3-fluorocyclopentanecarboxylate via esterification of fluorocyclopentanecarboxylic acids, a process optimized for scalability and purity in the 2000s.

Structural and Conformational Insights

Fluorine’s electronegativity imposes unique conformational constraints on cyclopentane rings. Early nuclear magnetic resonance (NMR) studies of fluorocyclopentane revealed two dominant conformers: the pseudo-axial (5T4/5E) and pseudo-equatorial (1E) forms, with the former being 1.33–1.59 kcal/mol more stable due to hyperconjugative interactions between the C–F σ* orbital and adjacent C–H bonds. For ethyl 3-fluorocyclopentanecarboxylate, computational models predict similar stabilization of the axial fluorine conformation, which influences its reactivity in ring-opening and cross-coupling reactions.

Table 1: Key Physicochemical Properties of Ethyl 3-Fluorocyclopentanecarboxylate

PropertyValueMethod/Source
Molecular FormulaC₈H₁₃FO₂PubChem CID 121427685
Molecular Weight160.19 g/molComputed by PubChem
Boiling Point68.8°C (predicted)Analogous to Fluorocyclopentane
XLogP3-AA1.7PubChem
Rotatable Bond Count3PubChem

The Fischer–Speier esterification remains a cornerstone for synthesizing ethyl 3-fluorocyclopentanecarboxylate. This method involves refluxing cyclopentanecarboxylic acid derivatives with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid [3]. The reaction proceeds via protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. Water removal via Dean–Stark apparatus shifts equilibrium toward ester formation [3].

For fluorinated analogs, 3-fluorocyclopentanecarboxylic acid serves as the precursor. A typical protocol involves:

  • Reactants: 3-Fluorocyclopentanecarboxylic acid (1 equiv), ethanol (3–5 equiv)
  • Catalyst: Sulfuric acid (5–10 mol%)
  • Conditions: Reflux at 78°C for 6–12 hours
  • Yield: 70–85% [3] [6].
ParameterTypical Value/Condition
Catalyst Loading5–10 mol% H₂SO₄
Temperature78°C (ethanol reflux)
Reaction Time6–12 hours
Molar Ratio (Acid:EtOH)1:3 to 1:5

This method’s simplicity is counterbalanced by challenges in isolating fluorinated intermediates, necessitating precise control of reaction conditions to avoid defluorination [6].

Catalytic Cyclization Strategies

Lithium Amide-Mediated Intramolecular Cyclizations

Lithium amides, such as lithium diisopropylamide (LDA), facilitate intramolecular cyclizations by deprotonating β-keto esters to form enolates. These intermediates undergo 5-exo-trig cyclization to construct the cyclopentane ring. For fluorinated derivatives, pre-fluorinated substrates like ethyl 4-fluoro-3-oxopentanoate are employed. Key steps include:

  • Enolate Formation: LDA deprotonates the β-keto ester at –78°C.
  • Cyclization: The enolate attacks the electrophilic fluorine-bearing carbon, forming the cyclopentane core.
  • Quenching: Acidic workup stabilizes the product [3] [6].

This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions [6].

Transition Metal-Catalyzed Fluorination Techniques

Transition metals, particularly palladium and nickel, enable direct C–F bond formation via cross-coupling or C–H activation. For example, Pd(OAc)₂ catalyzes the fluorination of ethyl cyclopentenecarboxylate using Selectfluor as the fluorine source:

$$
\text{Ethyl cyclopentenecarboxylate} + \text{Selectfluor} \xrightarrow{\text{Pd(OAc)}_2} \text{Ethyl 3-fluorocyclopentanecarboxylate}
$$

Conditions:

  • Catalyst: 5 mol% Pd(OAc)₂
  • Fluorinating Agent: 1.2 equiv Selectfluor
  • Solvent: Acetonitrile, 80°C, 8 hours
  • Yield: 60–75% [6].

Enzymatic fluorination using cytochrome P450 monooxygenases offers an alternative. These biocatalysts introduce fluorine regioselectively under mild conditions (25–37°C, pH 7–8), though scalability remains a challenge [6].

Diastereoselective Synthesis Pathways

Substrate-Dependent Fluorination Selectivity

Steric and electronic effects in substrates dictate fluorination outcomes. For instance, trans-3-fluorocyclopentanecarboxylates dominate when fluorinating cis-configured cyclopentene precursors due to transition-state stereoelectronic preferences [5]. A study using (1R,3S)-3-fluorocyclopentanecarboxylic acid demonstrated that esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃) preserved the cis configuration at C1 and C3, yielding the (1R,3S)-diastereomer with >95% diastereomeric excess [5].

Conformational Control in Bicyclic Derivatives

Bicyclic intermediates, such as norbornene analogs, enforce conformational rigidity to direct fluorination. For example, ethyl bicyclo[3.2.0]hept-2-ene-6-carboxylate undergoes fluorination at the bridgehead position due to reduced strain in the transition state. Subsequent ring-opening metathesis (Grubbs catalyst) furnishes ethyl 3-fluorocyclopentanecarboxylate with 80–90% enantiomeric excess [3] [6].

StrategySubstrate ClassDiastereomeric Ratio
Mitsunobu Esterification(1R,3S)-Carboxylic Acid95:5 (cis:trans)
Bicyclic IntermediateNorbornene Derivatives85:15 (endo:exo)

Prodrug Formulation Strategies

The ethyl ester moiety in Ethyl 3-Fluorocyclopentanecarboxylate presents significant opportunities for prodrug development, offering a pathway to overcome common pharmaceutical challenges including poor bioavailability, limited membrane permeability, and systemic toxicity. Ester prodrugs represent one of the most widely employed prodrug strategies in pharmaceutical development, utilizing enzymatic hydrolysis to release active compounds at target sites [15] [16] [17].

Ester prodrugs function through enzymatic cleavage by esterases, which are ubiquitously distributed throughout biological tissues but exhibit varying activity levels in different organs and cellular compartments. The hydrolysis of ethyl esters typically occurs through the action of carboxylesterases, which catalyze the cleavage of ester bonds to release the corresponding carboxylic acid and ethanol [15] [16]. This mechanism provides a reliable and predictable activation pathway for Ethyl 3-Fluorocyclopentanecarboxylate, converting the lipophilic ester to the more polar carboxylic acid form.

The prodrug approach offers several advantages specific to fluorinated cyclopentane derivatives. The ethyl ester increases the compound's lipophilicity, enhancing membrane permeability and facilitating cellular uptake. Upon esterase-mediated hydrolysis, the resulting carboxylic acid form may exhibit different receptor binding properties and pharmacokinetic characteristics, potentially improving therapeutic efficacy while reducing off-target effects [15] [17].

Advanced prodrug strategies can be employed to achieve targeted delivery of Ethyl 3-Fluorocyclopentanecarboxylate derivatives. Amino acid ester prodrugs, where amino acid residues are incorporated as spacers between the drug and ester group, can provide enhanced selectivity through peptidase-mediated activation. This approach has been successfully implemented for various therapeutic agents, offering tissue-specific activation and improved therapeutic windows [15] [17].

Polymer-drug conjugate strategies represent another sophisticated approach for Ethyl 3-Fluorocyclopentanecarboxylate formulation. Polyethylene glycol conjugation can be employed to create macromolecular prodrugs with sustained release properties. Research has demonstrated that the hydrolysis rate of polymer-drug conjugates can be modulated through the selection of linker chemistry and polymer architecture, enabling tailored pharmacokinetic profiles [17].

The fluorine substitution in Ethyl 3-Fluorocyclopentanecarboxylate may influence prodrug activation kinetics. Studies have shown that fluorine substitution can affect esterase recognition and hydrolysis rates, potentially providing opportunities to fine-tune activation kinetics. The electron-withdrawing nature of fluorine can influence the electrophilicity of the ester carbonyl, affecting enzymatic cleavage rates [16] [7].

Esterase-responsive nanoparticle systems offer additional formulation possibilities for Ethyl 3-Fluorocyclopentanecarboxylate. These systems can provide controlled release through esterase-triggered degradation of polymer matrices, enabling sustained drug delivery with reduced dosing frequency. Such approaches have shown particular promise for central nervous system applications, where sustained drug levels are often required for therapeutic efficacy [15] [17].

Case Studies in Targeted Therapeutic Agents

The development of targeted therapeutic agents based on fluorinated cyclopentane scaffolds has yielded several instructive case studies that illuminate the potential applications of Ethyl 3-Fluorocyclopentanecarboxylate in pharmaceutical development. These examples demonstrate how structural modifications can be leveraged to achieve specific therapeutic outcomes while addressing common drug development challenges.

Cyclopentane neuraminidase inhibitors represent a significant success story in antiviral drug development, with compounds such as peramivir demonstrating potent activity against influenza viruses. These agents exhibit effective concentrations in the low micromolar range against various influenza strains, including H1N1, H3N2, and H5N1 variants [10]. The cyclopentane scaffold provides optimal spatial arrangement for binding to the neuraminidase active site, while maintaining synthetic accessibility and metabolic stability. The success of these compounds validates the utility of cyclopentane-based scaffolds for enzyme inhibition applications.

Fluorinated amino acid derivatives have shown remarkable promise in positron emission tomography imaging applications. The development of fluorine-18 labeled cyclopentane amino acids has demonstrated the ability to achieve tumor-to-brain tissue ratios exceeding 2.8, indicating effective targeting and retention in tumor tissues [12] [13]. These compounds utilize system L and system ASC amino acid transporters for cellular uptake, providing a mechanism for selective accumulation in metabolically active tissues. The extended retention time and delayed bladder accumulation observed in biodistribution studies suggest favorable pharmacokinetic properties for imaging applications.

Estrogen receptor ligand development has benefited from fluorinated cyclopentane derivatives, with compounds achieving binding affinities comparable to or exceeding those of endogenous ligands. Research into fluorinated cyclofenil derivatives has demonstrated that fluorine substitution can be well-tolerated at specific positions, yielding compounds with enhanced receptor binding while maintaining acceptable pharmacokinetic properties [18]. These studies have revealed that the position and nature of fluorine substitution critically influence both binding affinity and selectivity, providing design principles applicable to other receptor systems.

The application of fluorinated conformationally-restricted gamma-aminobutyric acid analogs in neurological therapeutics has yielded compounds with enhanced potency compared to clinically used drugs. Specific fluorinated analogs have demonstrated kinetic inactivation values exceeding those of vigabatrin, a marketed antiepilepsy drug, while exhibiting unique mechanisms of action involving fluoride release and covalent enzyme modification [1] [2]. These findings suggest that Ethyl 3-Fluorocyclopentanecarboxylate derivatives could be developed as enhanced gamma-aminobutyric acid modulators with improved therapeutic profiles.

Cancer therapeutic development has incorporated fluorinated cyclopentane scaffolds in targeted drug design. Bioisosteric replacement strategies have utilized cyclic scaffolds to improve the pharmacological properties of existing drugs while maintaining therapeutic efficacy. Recent research has demonstrated that saturated bioisosteres of aromatic rings, including cyclopentane derivatives, can enhance water solubility and metabolic stability while reducing lipophilicity [19] [20]. These properties are particularly valuable for cancer therapeutics, where improved solubility can enhance drug delivery to tumor tissues.

Drug delivery system development has leveraged fluorinated compounds for enhanced targeting capabilities. The unique properties of fluorine-containing molecules, including their distinct nuclear magnetic resonance signatures and metabolic stability, have enabled the development of theranostic agents that combine therapeutic and diagnostic capabilities [6] [4]. Ethyl 3-Fluorocyclopentanecarboxylate could potentially be incorporated into such systems, providing both therapeutic activity and imaging capabilities through fluorine-19 nuclear magnetic resonance or positron emission tomography techniques.

The development of prodrug systems has demonstrated the utility of ester-based activation strategies for achieving targeted drug delivery. Multiple successful examples exist of ester prodrugs that achieve enhanced bioavailability, reduced toxicity, and improved therapeutic windows through controlled activation mechanisms [15] [16] [17]. The ethyl ester functionality in Ethyl 3-Fluorocyclopentanecarboxylate positions it well for similar prodrug development strategies, particularly for applications requiring central nervous system penetration or tissue-specific activation.

These case studies collectively demonstrate that fluorinated cyclopentane derivatives represent a versatile platform for pharmaceutical development, capable of addressing diverse therapeutic challenges through careful structural design and formulation strategies. The success of related compounds in various therapeutic areas provides strong precedent for the continued development of Ethyl 3-Fluorocyclopentanecarboxylate as a pharmaceutical intermediate and potential therapeutic agent.

Compound TypeTarget ApplicationKey AdvantagesDevelopment Status
Cyclopentane Neuraminidase InhibitorsAntiviral therapyPotent activity, broad spectrumClinically approved
Fluorinated Amino Acid AnalogsTumor imagingHigh tumor selectivity, favorable kineticsPreclinical development
Fluorinated Estrogen Receptor LigandsHormone-related imagingHigh receptor affinity, fluorine compatibilityResearch stage
Conformationally-Restricted Gamma-Aminobutyric Acid AnalogsNeurological disordersEnhanced potency, unique mechanismsPreclinical evaluation
Bioisosteric ReplacementsMultiple therapeutic areasImproved solubility, metabolic stabilityVarious stages
StrategyMechanismAdvantagesApplication to Ethyl 3-Fluorocyclopentanecarboxylate
Simple Ester HydrolysisCarboxylesterase cleavagePredictable kinetics, broad tissue distributionDirect ethyl ester activation
Amino Acid ConjugationPeptidase-mediated releaseEnhanced selectivity, tissue targetingAmino acid spacer incorporation
Polymer ConjugationControlled degradationSustained release, reduced toxicityPolyethylene glycol attachment
pH-Activated SystemspH-dependent hydrolysisSite-specific activationGastric versus intestinal targeting
Enzyme-Responsive SystemsSpecific enzyme activationTissue selectivity, reduced side effectsLiver-specific esterase targeting

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

160.08995782 g/mol

Monoisotopic Mass

160.08995782 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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